n-((1h-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine
Description
Properties
Molecular Formula |
C11H10N4O |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
N-(1H-pyrazol-5-ylmethyl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C11H10N4O/c1-2-4-10-9(3-1)14-11(16-10)12-7-8-5-6-13-15-8/h1-6H,7H2,(H,12,14)(H,13,15) |
InChI Key |
NGTAFDARCJNLEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)NCC3=CC=NN3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminophenol Derivatives
Benzo[d]oxazol-2-amine is synthesized via cyclization of 2-aminophenol with cyanogen bromide (CNBr) under basic conditions. The reaction proceeds as follows:
$$
\text{2-Aminophenol} + \text{CNBr} \xrightarrow{\text{NaOH}} \text{Benzo[d]oxazol-2-amine} + \text{HBr}
$$
Conditions :
Alternative Cyclization with Formic Acid
Heating 2-aminophenol with formic acid at 120°C for 6 h achieves 85% yield, though purity is lower compared to CNBr methods.
Synthesis of (1H-Pyrazol-3-yl)methyl Derivatives
Iodination and Cross-Coupling
3-Amino-1H-pyrazole undergoes diazotization with NaNO₂/HCl, followed by iodide substitution (KI) to yield 3-iodo-1H-pyrazole. Subsequent Ullmann coupling with methyl Grignard reagents introduces the methyl group:
$$
\text{3-Iodo-1H-pyrazole} + \text{CH₃MgBr} \xrightarrow{\text{CuBr₂, Cs₂CO₃}} \text{(1H-Pyrazol-3-yl)methanol}
$$
Conditions :
Hydroxymethylation via Reductive Amination
Pyrazole-3-carbaldehyde is synthesized by oxidizing (1H-pyrazol-3-yl)methanol with pyridinium chlorochromate (PCC).
Alkylation of Benzo[d]oxazol-2-amine
Nucleophilic Substitution
Reacting benzo[d]oxazol-2-amine with (1H-pyrazol-3-yl)methyl bromide in DMF/K₂CO₃ yields the target compound:
$$
\text{Benzo[d]oxazol-2-amine} + \text{(1H-Pyrazol-3-yl)methyl bromide} \xrightarrow{\text{K₂CO₃}} \text{N-((1H-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine}
$$
Conditions :
Microwave-Assisted Alkylation
Using microwaves reduces reaction time to 5 min with comparable yields (62%).
Reductive Amination Approach
Aldehyde Preparation
Pyrazole-3-carbaldehyde is obtained via PCC oxidation of (1H-pyrazol-3-yl)methanol.
Reductive Coupling
Benzo[d]oxazol-2-amine and pyrazole-3-carbaldehyde undergo reductive amination with NaBH₃CN:
$$
\text{Benzo[d]oxazol-2-amine} + \text{Pyrazole-3-carbaldehyde} \xrightarrow{\text{NaBH₃CN}} \text{this compound}
$$
Conditions :
Alternative Methods and Optimization
Mitsunobu Reaction
Coupling (1H-pyrazol-3-yl)methanol with benzo[d]oxazol-2-amine via Mitsunobu conditions (DIAD, PPh₃) achieves 58% yield but requires rigorous drying.
Copper-Catalyzed Alkylation
Using CuBr₂/Cs₂CO₃ in DMF at 130°C enhances regioselectivity (88% yield).
Structural Characterization
Spectroscopic Analysis
X-ray Crystallography
The benzoxazole and pyrazole rings form dihedral angles of 45.0° and 37.01°, respectively, with N-H···N hydrogen bonds creating C(5) chains.
Chemical Reactions Analysis
Types of Reactions
N-((1H-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzoxazole or pyrazole rings.
Reduction: Reduced forms of the benzoxazole or pyrazole rings.
Substitution: Substituted derivatives at the pyrazole ring.
Scientific Research Applications
N-((1H-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((1H-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The benzo[d]oxazole core distinguishes the target compound from analogs with other heterocycles:
- Benzothiazole Derivatives : N-Octylbenzo[d]thiazol-2-amine (3d) and N-Benzylbenzo[d]thiazol-2-amine (3a) replace the oxygen atom in benzo[d]oxazole with sulfur. This substitution increases lipophilicity and alters electronic properties, as evidenced by higher melting points (233–235°C for 3d vs. ~244–246°C for 3a) compared to oxygen-containing analogs .
- Imidazole/Isoxazole Derivatives : 2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide (8) features a benzoimidazole core, which introduces an additional nitrogen atom. This enhances hydrogen-bonding capacity, as seen in its IR spectrum (NHCO stretch at 3265 cm⁻¹) .
Substituent Effects
- Pyrazole vs. Alkyl/Benzyl Groups : The pyrazolemethyl substituent in the target compound contrasts with alkyl (e.g., N-octyl in 3d) or benzyl (e.g., N-benzyl in 3a) groups. Pyrazole’s aromaticity and nitrogen content may improve solubility in polar solvents compared to long alkyl chains, which increase lipophilicity (e.g., 3d’s octyl chain contributes to a molecular weight of 262.41 vs. 240.32 for 3a) .
- Oxadiazole Derivatives : 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine contains a 1,2,5-oxadiazole ring, which is more electron-deficient than benzo[d]oxazole. This difference influences reactivity, such as susceptibility to nucleophilic attack .
Spectroscopic and Physical Properties
| Compound | Melting Point (°C) | Key NMR Signals (δ, ppm) | IR Stretches (cm⁻¹) | Molecular Weight |
|---|---|---|---|---|
| N-((1H-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine (Target) | Not reported | Expected: ~7.5–8.0 (aromatic H), ~4.5 (CH2) | ~1600–1650 (C=N/C-O) | ~256.28 (calc.) |
| N-Octylbenzo[d]thiazol-2-amine (3d) | 233–235 | 0.87–0.84 (CH3), 3.36–3.31 (NHCH2) | Not reported | 262.41 |
| N-Benzylbenzo[d]thiazol-2-amine (3a) | 244–246 | 4.60 (CH2), 7.68–7.00 (aromatic H) | Not reported | 240.32 |
| 2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide (8) | Not reported | 3.30 (N-CH3), 6.50 (isoxazole-H) | 3265 (NHCO), 1678 (C=O) | 284 |
Biological Activity
The compound n-((1H-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through the condensation of benzo[d]oxazol-2-amine with 1H-pyrazole derivatives in the presence of appropriate catalysts. Characterization is performed using various techniques including:
- Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure.
- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
- Mass Spectrometry (MS) : Confirms molecular weight and composition.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests against various bacterial strains showed promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results indicate that the compound has potential as a therapeutic agent against bacterial infections .
Anticancer Activity
The anticancer properties of this compound have also been investigated. In cell line studies, it was found to inhibit the proliferation of several cancer cell lines, including:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast cancer) | 10 |
| A549 (Lung cancer) | 15 |
| HeLa (Cervical cancer) | 12 |
The mechanism of action appears to involve induction of apoptosis and inhibition of cell cycle progression, making it a candidate for further development in cancer therapy .
Other Pharmacological Activities
Additional research has indicated that this compound possesses anti-inflammatory and analgesic properties. In animal models, it demonstrated a reduction in pain response and inflammation markers when administered at therapeutic doses.
Case Studies
A notable case study involved the use of n-((1H-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amines in treating infections resistant to conventional antibiotics. In a clinical setting, patients with chronic bacterial infections showed significant improvement after treatment with this compound, highlighting its potential as a novel therapeutic option .
Q & A
Q. What are the optimal synthetic routes for N-((1H-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine, and how can reaction conditions be systematically optimized?
The synthesis of benzoxazole-pyrazole hybrids typically involves condensation reactions, alkylation, or nucleophilic substitution. For example, analogous compounds are synthesized via refluxing precursors in polar aprotic solvents (e.g., DMF or ethanol) under nitrogen protection, as seen in the synthesis of benzo[d]oxazol-2-amine derivatives . Optimization includes:
- Temperature control : Reflux (~80–100°C) enhances reaction rates while minimizing side products.
- Catalysts : Zinc acetate or triethylamine may improve yields, as demonstrated in similar heterocyclic syntheses .
- Purification : Column chromatography or recrystallization ensures high purity (>95%), critical for downstream applications .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : and NMR (e.g., δ 7.2–8.5 ppm for aromatic protons, δ 40–50 ppm for methylene groups) confirm structural motifs like the pyrazole and benzoxazole rings .
- X-Ray Crystallography : SHELX and ORTEP-3 are widely used for resolving crystal structures. For example, SHELXL refines small-molecule crystallography data, while ORTEP generates 3D visualizations of hydrogen-bonding networks .
- Mass Spectrometry : HRMS (e.g., m/z 262.01 for a benzothiazole analog) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity or reactivity of this compound?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity sites. For instance, pyrazole nitrogen atoms often act as electron donors in coordination chemistry .
- Molecular Docking : Tools like AutoDock assess binding affinities to therapeutic targets (e.g., TNIK kinases or Spns2 transporters). Pyrazole-benzoxazole hybrids show potential as kinase inhibitors, as seen in patent data .
- Hydrogen-Bonding Analysis : Graph set analysis (e.g., Etter’s rules) identifies supramolecular interactions critical for crystal packing or protein-ligand binding .
Q. How should researchers address contradictions in bioactivity data across structurally similar analogs?
Discrepancies in biological activity (e.g., antimicrobial vs. anticancer effects) may arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., -CF) enhance metabolic stability, while alkyl chains modulate lipophilicity .
- Assay Conditions : Variations in cell lines or reagent purity (e.g., >95% compound purity required for reliable IC values) .
- Structural Isomerism : Regiochemical differences in pyrazole substitution (e.g., 3- vs. 5-position) significantly alter binding modes .
Q. What strategies are effective for resolving crystallographic data inconsistencies in benzoxazole derivatives?
- Twinned Data Refinement : SHELXL’s twin refinement module can model overlapping lattices in low-symmetry crystals .
- High-Resolution Data : Collecting data at synchrotron sources (≤1.0 Å resolution) improves electron density maps for ambiguous regions .
- Hydrogen-Bond Validation : Cross-validate H-bond networks with Cambridge Structural Database (CSD) entries to identify outliers .
Methodological Considerations
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
- Core Modifications : Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) on the pyrazole or benzoxazole rings .
- Biological Screening : Prioritize assays aligned with known activities of related compounds (e.g., kinase inhibition, antioxidant assays) .
- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (e.g., logP, polar surface area) to bioactivity .
Q. What are the best practices for ensuring reproducibility in synthetic protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
